molecular formula C25H35N5O2 B1241941 T-2307 free base CAS No. 873546-31-7

T-2307 free base

Cat. No. B1241941
M. Wt: 437.6 g/mol
InChI Key: KUNDLEJVAIBADY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

T-2307 free base belongs to a category of chemical entities whose synthesis, molecular structure, chemical reactions, and properties are of interest for various scientific applications. While specific studies on T-2307 free base are not identified, the principles and methodologies used in the synthesis and analysis of similar compounds can provide valuable insights.

Synthesis Analysis

The synthesis of complex molecules often involves multiple steps, including activation, coupling, and purification processes. For example, the synthesis of nucleic acid bases and their analogs involves sophisticated techniques to ensure specificity and yield (Wu et al., 2002). Similarly, the creation of crystalline covalent organic frameworks demonstrates the use of combined reversible and irreversible organic reactions, showcasing the complexity of synthetic strategies (Kandambeth et al., 2012).

Molecular Structure Analysis

Molecular structure analysis is crucial for understanding the properties and reactivities of compounds. X-ray crystallography, nuclear magnetic resonance (NMR), and computational modeling are common techniques. For instance, the structure of meso-tetra(α,α,α,α-o-pivalamidophenyl)porphyrin was determined using X-ray crystallography, providing insights into the planarity and orientation of molecular structures (Baldacchini et al., 1990).

Chemical Reactions and Properties

Understanding the chemical reactivity and properties of a compound is essential for its application. Studies on porphyrins and related compounds reveal the impact of structural modifications on their chemical reactivity (Lee et al., 1996). For example, modifications in the porphyrin structure can significantly affect its electronic properties and reactivity towards various reagents.

Physical Properties Analysis

The physical properties of a compound, such as solubility, melting point, and crystallinity, are determined by its molecular structure. Studies on crystalline covalent organic frameworks, for instance, highlight the importance of structural design in achieving desired physical properties, including stability and porosity (Kandambeth et al., 2012).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and redox behavior, are critical for the application of compounds in various fields. The synthesis and characterization of organosuperbases show how structural elements can significantly influence the basicity and reactivity of molecules (Vazdar et al., 2014).

properties

IUPAC Name

4-[3-[1-[3-(4-carbamimidoylphenoxy)propyl]piperidin-4-yl]propoxy]benzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H35N5O2/c26-24(27)20-4-8-22(9-5-20)31-17-1-3-19-12-15-30(16-13-19)14-2-18-32-23-10-6-21(7-11-23)25(28)29/h4-11,19H,1-3,12-18H2,(H3,26,27)(H3,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUNDLEJVAIBADY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CCCOC2=CC=C(C=C2)C(=N)N)CCCOC3=CC=C(C=C3)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H35N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10236297
Record name T-2307 free base
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10236297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

437.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

T-2307 free base

CAS RN

873546-31-7
Record name T-2307 free base
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0873546317
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name T-2307 free base
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10236297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(3-{1-[3-(4-carbamimidoylphenoxy)propyl]piperidin-4-yl}propoxy)benzene-1-carboximidamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name T-2307 FREE BASE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GMD55NSA1F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Into a suspension of 1.07 g of 4-{3-[4-(3-{4-[amino(hydroxyimino)methyl]phenoxy}propyl)-1-piperidinyl]propoxy}-N′-hydroxybenzamidine in 10 mL of acetic acid, 0.64 mL of acetic anhydride was added at room temperature, and the suspension was stirred at room temperature for 40 min. The mixture, after adding 0.10 g of 5% palladium on carbon, was stirred under hydrogen atmosphere for 2 hours 15 min. The mixture was filtered to remove insoluble matters, and after adding 4 mL of 6.0 mol/L hydrochloric acid, the mixture was filtered again to remove insoluble matters, and the solvent was removed by evaporation under reduced pressure. To the obtained residue, a 5.0 mol/L sodium hydroxide aqueous solution was added to adjust the pH to 12.5, then the solid matter was collected by filtration to obtain 0.61 g of 4-{3-[4-(3-{4-[amino(imino)methyl]phenoxy}propyl)-1-piperidinyl]propoxy}benzamidine as a white solid.
Name
4-{3-[4-(3-{4-[amino(hydroxyimino)methyl]phenoxy}propyl)-1-piperidinyl]propoxy}-N′-hydroxybenzamidine
Quantity
1.07 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.64 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To an acetic acid (10 mL) suspension of 1.07 g of 4-{3-[4-(3-{4-[amino(hydroxyimino)methyl]phenoxy}propyl)-1-piperidinyl]propoxy}-N′-hydroxybenzamidine was added 0.64 mL of acetic anhydride at room temperature, which was then stirred at room temperature for 40 minutes. To this mixture was added 0.10 g of 5% palladium-carbon, which was then stirred under hydrogen atmosphere for 2 hours and 15 minutes. Insoluble matter was filtered off before adding 4 mL of 6.0 mol/L hydrochloric acid, and insoluble matter was then filtered off, followed by distilling off the solvent under reduced pressure. A 5.0 mol/L sodium hydroxide aqueous solution was added to the resultant residue to adjust the pH to 12.5, followed by collecting the solid matter by filtration to provide 0.61 g of 4-{3-[4-(3-{4-[amino(imino)methyl]phenoxy}propyl)-1-piperidinyl]propoxy}benzamidine as white solid form.
Quantity
0.64 mL
Type
reactant
Reaction Step One
Name
palladium-carbon
Quantity
0.1 g
Type
catalyst
Reaction Step Two
Name
4-{3-[4-(3-{4-[amino(hydroxyimino)methyl]phenoxy}propyl)-1-piperidinyl]propoxy}-N′-hydroxybenzamidine
Quantity
1.07 g
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.